molecular formula C27H15F3O6 B8196144 4-[3,5-bis(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid

4-[3,5-bis(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid

Cat. No.: B8196144
M. Wt: 492.4 g/mol
InChI Key: ZGAYHURZLJOJPX-UHFFFAOYSA-N
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Description

5’-(4-Carboxy-3-fluorophenyl)-3,3’‘-difluoro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is a complex organic compound characterized by the presence of multiple fluorine atoms and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(4-Carboxy-3-fluorophenyl)-3,3’‘-difluoro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves multiple steps, including the formation of the terphenyl core and subsequent functionalization with fluorine and carboxylic acid groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5’-(4-Carboxy-3-fluorophenyl)-3,3’‘-difluoro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid groups may yield carboxylates, while reduction can produce alcohols.

Scientific Research Applications

5’-(4-Carboxy-3-fluorophenyl)-3,3’‘-difluoro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-(4-Carboxy-3-fluorophenyl)-3,3’‘-difluoro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The presence of fluorine atoms enhances its ability to form strong interactions with various biological and chemical entities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-(4-Carboxy-3-fluorophenyl)-3,3’‘-difluoro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is unique due to its combination of multiple fluorine atoms and carboxylic acid groups, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions and stability.

Properties

IUPAC Name

4-[3,5-bis(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H15F3O6/c28-22-10-13(1-4-19(22)25(31)32)16-7-17(14-2-5-20(26(33)34)23(29)11-14)9-18(8-16)15-3-6-21(27(35)36)24(30)12-15/h1-12H,(H,31,32)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAYHURZLJOJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC(=C(C=C3)C(=O)O)F)C4=CC(=C(C=C4)C(=O)O)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H15F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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